molecular formula C10H13NO2 B8155665 4-Amino-3-(cyclopropylmethoxy)phenol

4-Amino-3-(cyclopropylmethoxy)phenol

Cat. No.: B8155665
M. Wt: 179.22 g/mol
InChI Key: SUCREVZXUXBXPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(cyclopropylmethoxy)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenol derivatives.

    Cyclopropylmethoxylation: The phenol derivative undergoes an etherification reaction with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the cyclopropylmethoxy group.

    Nitration: The intermediate product is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group (-NO2) at the desired position on the aromatic ring.

    Reduction: The nitro group is subsequently reduced to an amino group using reducing agents such as iron powder (Fe) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation with palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing conditions and agents used.

    Substitution: The amino group and phenol ring allow for electrophilic and nucleophilic substitution reactions. Halogenation, sulfonation, and alkylation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, H2O2, and other peroxides.

    Reduction: Fe/HCl, Pd/C with H2, and sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), and sulfonating agents (SO3, H2SO4).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohols and other reduced forms.

    Substitution: Halogenated, sulfonated, and alkylated phenol derivatives.

Scientific Research Applications

4-Amino-3-(cyclopropylmethoxy)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-3-(cyclopropylmethoxy)phenol exerts its effects involves interactions with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, altering their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Redox Reactions: The phenolic and amino groups participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

    4-Amino-3-methylphenol: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.

    4-Amino-3-ethoxyphenol: Contains an ethoxy group instead of a cyclopropylmethoxy group.

    4-Amino-3-(methoxymethyl)phenol: Features a methoxymethyl group instead of a cyclopropylmethoxy group.

Uniqueness: 4-Amino-3-(cyclopropylmethoxy)phenol is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-amino-3-(cyclopropylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7,12H,1-2,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCREVZXUXBXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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